3-Bromo-9-(p-tolyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-9-(4-methylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODQKGBYDIAMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855774 | |

| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731016-44-7 | |

| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-(p-tolyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Carbazole Core in Modern Materials Science

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole

In the landscape of organic electronics and advanced materials, the carbazole molecular scaffold stands as a cornerstone.[1][2] Renowned for its rigid, planar structure, high thermal stability, and excellent hole-transporting properties, the carbazole unit is a fundamental building block in the design of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel pharmaceutical agents.[1] This guide focuses on a particularly valuable derivative: This compound (CAS No. 731016-44-7). This molecule is not merely another compound; it is a strategic intermediate, engineered with a bromine atom that serves as a versatile reactive handle for constructing more complex, functional molecules through cross-coupling chemistry. The strategic placement of the p-tolyl group at the N9 position enhances solubility and influences the electronic properties, making this a highly sought-after precursor in both academic research and industrial R&D.[3]

This document provides an in-depth exploration of its synthesis, properties, and critical applications, designed for researchers, chemists, and materials scientists who seek to leverage its unique characteristics.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and device fabrication. This compound is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in subsequent reactions and material formulations.[3][4]

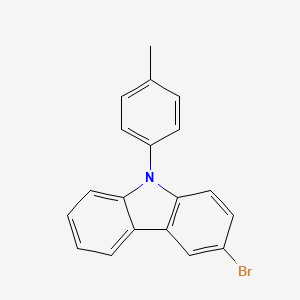

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 731016-44-7 | [5][6][7] |

| IUPAC Name | 3-bromo-9-(4-methylphenyl)carbazole | [5] |

| Molecular Formula | C₁₉H₁₄BrN | [5] |

| Molecular Weight | 336.23 g/mol | [5] |

| Appearance | White to off-white or light yellow powder/crystal | [3] |

| Purity | ≥97.0% (GC), typically ≥98% | [3][5] |

| Melting Point | 156.0 to 160.0 °C | [5] |

| SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | [5][8] |

| InChI Key | RODQKGBYDIAMCF-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl carbazoles like this compound is predominantly achieved through modern cross-coupling methodologies. While classical methods like the Ullmann condensation exist, palladium-catalyzed reactions such as the Buchwald-Hartwig amination offer milder conditions, higher yields, and greater functional group tolerance, making them the preferred industrial and laboratory route.[9][10][11][12]

The core principle involves the formation of a C-N bond between the nitrogen atom of the carbazole heterocycle and an aryl halide.

Synthetic Pathway Overview

Caption: Buchwald-Hartwig amination route to the target molecule.

Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol is a representative, self-validating procedure based on established methodologies for N-arylation of carbazoles.[11][13][14] The causality behind each step is crucial for success.

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): The Palladium(0) catalyst is highly sensitive to oxygen. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Assemble a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser. Subject the glassware to at least three cycles of vacuum backfilling with the inert gas to eliminate atmospheric oxygen and moisture.

-

Reagent Addition (Causality: Stoichiometry & Order): To the flask, add:

-

3-Bromo-9H-carbazole (1.0 eq).

-

4-Iodotoluene (1.1 - 1.2 eq). An excess of the aryl halide drives the reaction to completion.

-

A suitable base, such as Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 eq). The base is critical for deprotonating the carbazole nitrogen, forming the nucleophilic amide, and neutralizing the hydrogen halide byproduct.

-

Palladium catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%).

-

Phosphine ligand, e.g., XPhos or Buchwald's biaryl phosphine ligands (2-6 mol%). The bulky, electron-rich ligand stabilizes the Pd(0) center, facilitates oxidative addition, and promotes reductive elimination.

-

-

Solvent Addition and Degassing (Causality: Catalyst Stability & Solubility): Add a dry, degassed anhydrous solvent such as Toluene or Dioxane via cannula. The solvent choice is critical for solubilizing the reagents and achieving the necessary reaction temperature. The solvent must be rigorously degassed (e.g., by sparging with argon) to remove dissolved oxygen.

-

Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring and Workup (Causality: Purity & Isolation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with a solvent like Dichloromethane or Ethyl Acetate and wash with water to remove inorganic salts.[15] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

-

Purification (Causality: Final Product Integrity): The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[15]

Core Applications: A Gateway to Advanced Materials

The true value of this compound lies in its dual-functionality: the carbazole core provides desirable electronic properties, while the bromo group acts as a versatile synthetic anchor.

A. Foundational Role in Organic Electronics (OLEDs)

Carbazole derivatives are integral to OLED technology due to their high triplet energy levels and efficient hole transport capabilities.[1][16]

-

Host Materials: The high triplet energy of the carbazole scaffold makes it an ideal host material for phosphorescent emitters (PhOLEDs), preventing non-radiative quenching of the emitter's triplet excitons and thus enhancing device efficiency.[1][16]

-

Hole Transport Layers (HTLs): The electron-rich nature of the carbazole nitrogen facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, ensuring balanced charge injection and recombination.[17]

-

Thermally Activated Delayed Fluorescence (TADF): The donor-acceptor architectures necessary for TADF emitters often incorporate carbazole as the electron-donating moiety.[1][18]

B. Further Functionalization via Suzuki-Miyaura Coupling

The bromine atom at the C3 position is a key feature, enabling further molecular elaboration through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[19][20][21] This reaction forms a new carbon-carbon bond by coupling the bromo-carbazole with an organoboron reagent (e.g., an arylboronic acid).[19][22][23] This allows for the precise installation of various π-conjugated groups, tuning the electronic and photophysical properties of the final molecule for specific applications.

Suzuki Coupling Workflow

Caption: General workflow for Suzuki coupling of the title compound.

Protocol: Suzuki-Miyaura C-C Cross-Coupling

This protocol outlines a standard procedure for using this compound as a substrate in a Suzuki reaction.

-

Inert Atmosphere: As with the synthesis, prepare a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add to the flask:

-

This compound (1.0 eq).

-

The desired Arylboronic Acid (1.2-1.5 eq).

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

-

An aqueous solution of a base, typically 2M Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0-4.0 eq). The base is essential for the transmetalation step of the catalytic cycle.[20][21]

-

-

Solvent System: Add a biphasic solvent system, commonly Toluene and Water, or Dioxane and Water. The reaction occurs at the interface and in the organic phase.

-

Reaction Execution: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-18 hours.

-

Monitoring and Workup: Monitor by TLC. After completion, cool the reaction, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue by column chromatography to obtain the desired 3-aryl-9-(p-tolyl)-9H-carbazole derivative.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Hazard Profile: Classified with GHS07 pictogram (Warning). Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[24]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat (P280).[24]

-

Wash hands and skin thoroughly after handling (P264).[24]

-

In case of contact with skin, wash with plenty of water (P302+P352).[24]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[24]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for molecular engineering. Its carbazole core provides the essential photophysical and electronic properties required for high-performance organic electronic devices, while the synthetically accessible bromo-substituent offers a reliable gateway for creating a diverse library of complex, functional materials. For researchers in materials science, organic synthesis, and drug development, mastering the chemistry of this versatile building block is a key step toward innovation and discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. myuchem.com [myuchem.com]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 731016-44-7|this compound|BLD Pharm [bldpharm.com]

- 7. iodochem.com [iodochem.com]

- 8. PubChemLite - this compound (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 16. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-9-(p-tolyl)-9H-carbazole, a key molecular entity in the advancement of organic electronics and a scaffold of interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis protocols, and its functional roles in various high-technology and therapeutic fields.

Foundational Understanding: The Carbazole Core

Carbazole and its derivatives are foundational components in organic chemistry, prized for their unique electronic and photophysical properties.[1][2] The carbazole unit, a tricyclic aromatic heterocycle, offers a rigid, planar structure with a pronounced electron-donating character.[3] These inherent features—excellent hole-transporting capabilities, high thermal stability, and tunable photophysical characteristics—render carbazole derivatives indispensable in the fabrication of advanced organic electronic devices.[3][4]

The strategic functionalization of the carbazole core is a cornerstone of modern materials science. Modifications at the 3, 6, and 9 positions allow for the precise tuning of the molecule's electronic and physical properties. This adaptability makes this compound a versatile building block for creating novel, high-performance organic molecules.[2][5]

Molecular Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quantitative snapshot for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 731016-44-7 | [6] |

| Molecular Formula | C₁₉H₁₄BrN | [7] |

| Molecular Weight | 336.23 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [8] |

| Purity | >97.0% (GC) | [8] |

| Melting Point | 156.0 to 160.0 °C | [8] |

| SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | [7] |

| InChI | InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 | [7] |

Elucidating the Molecular Architecture: A Structural Analysis

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a robust understanding of its molecular geometry can be inferred from closely related, structurally characterized analogues. The foundational carbazole ring system is known to be essentially planar.[9]

For comparative analysis, we can examine the crystallographic data of 3-bromo-9-ethyl-9H-carbazole and 3-bromo-9-(4-fluorobenzyl)-9H-carbazole. The substitution of an ethyl or a fluorobenzyl group at the 9-position with a p-tolyl group is not expected to significantly perturb the planarity of the core carbazole scaffold. The primary structural variation will be the dihedral angle between the carbazole plane and the plane of the N-aryl substituent.

| Parameter | 3-bromo-9-ethyl-9H-carbazole | 3-bromo-9-(4-fluorobenzyl)-9H-carbazole |

| Formula | C₁₄H₁₂BrN | C₁₉H₁₃BrFN |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pna2₁ |

| a (Å) | 15.263 | 17.407 |

| b (Å) | 7.745 | 15.068 |

| c (Å) | 20.41 | 5.5865 |

| Carbazole Ring Planarity | r.m.s. deviation = 0.026 Å | r.m.s. deviation = 0.024 Å |

| Reference | [9] | [10] |

This comparative data underscores the inherent rigidity and planarity of the 3-bromo-9H-carbazole core. The p-tolyl group in the target molecule will introduce a second aromatic plane, the orientation of which will be critical to the molecule's electronic properties and its performance in device applications.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthetic Pathways: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the bromination of carbazole, followed by an N-arylation reaction. The Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination are the most common and effective methods for the second step.[11][12][13]

Step 1: Synthesis of 3-Bromo-9H-carbazole

The initial step involves the selective bromination of the carbazole core at the 3-position. This is a well-established electrophilic aromatic substitution reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve carbazole in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[14]

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity and enhance selectivity.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in the same solvent dropwise to the cooled carbazole solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol or chloroform) to yield pure 3-Bromo-9H-carbazole.[14]

Step 2: N-Arylation to Yield this compound

This crucial step involves the formation of the C-N bond between the carbazole nitrogen and the p-tolyl group. A copper-catalyzed Ullmann condensation is a classic and effective method.

Protocol (Ullmann Condensation):

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-9H-carbazole, p-iodotoluene (or p-bromotoluene), a copper catalyst (e.g., copper(I) iodide or copper powder), a ligand (e.g., L-proline or a diamine), and a base (e.g., potassium carbonate or cesium carbonate).[12][15]

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).

-

Heating: Heat the reaction mixture to a temperature typically ranging from 120°C to 180°C and maintain for several hours to 24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove inorganic salts and the polar solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.[12]

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Organic Electronics

The unique electronic properties of this compound make it a highly valuable intermediate for the synthesis of materials used in organic light-emitting diodes (OLEDs). Carbazole derivatives are frequently employed as host materials in the emissive layer of OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[4][16][17]

Role as a Host Material Building Block:

In an OLED, the host material forms a matrix for the emissive dopant molecules. An effective host must possess a high triplet energy to confine the excitons on the guest (emitter) molecules, preventing energy loss and ensuring high efficiency.[18] The carbazole core provides a high triplet energy level, and the addition of the p-tolyl group at the 9-position allows for tuning of the HOMO/LUMO energy levels and charge transport properties. The bromo-substituent at the 3-position serves as a reactive handle for further functionalization, enabling the construction of more complex bipolar host materials or TADF emitters.

The diagram below illustrates the role of a carbazole-based host in an OLED device.

Caption: Role of a carbazole-based host material in an OLED device.

Potential in Drug Development and Medicinal Chemistry

Beyond materials science, the carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[19] N-substituted carbazoles, in particular, have garnered significant interest for their therapeutic potential, exhibiting a range of activities including antimicrobial, anticancer, and neuroprotective effects.[3][19]

Research has shown that N-substituted carbazoles can exhibit potent neuroprotective properties. For instance, studies on neuronal cell lines have demonstrated that compounds structurally similar to this compound, such as 2-phenyl-9-(p-tolyl)-9H-carbazole, can protect against glutamate-induced oxidative stress.[20][21] This neuroprotective activity is often linked to the antioxidant properties of the carbazole ring system.[20] The presence of bulky substituents at the nitrogen atom has been observed to be favorable for this activity, suggesting that this compound could be a valuable starting point for the development of novel agents for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.[20][21]

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its robust and tunable carbazole core, combined with the synthetic versatility offered by the bromo-substituent, makes it a critical building block in the development of next-generation organic electronic materials. Furthermore, its structural similarity to biologically active N-substituted carbazoles highlights its potential as a scaffold for the discovery of new therapeutic agents. This guide has provided a detailed overview of its structure, synthesis, and key applications, offering a solid foundation for researchers and developers working at the forefront of materials science and medicinal chemistry.

References

- 1. spectrabase.com [spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-9-(o-tolyl)-9H-carbazole | Benchchem [benchchem.com]

- 4. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 731016-44-7|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 731016-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. scilit.com [scilit.com]

- 20. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylation of carbazole scaffolds is a cornerstone transformation in the development of advanced materials and pharmaceutical agents. The target molecule, 3-Bromo-9-(p-tolyl)-9H-carbazole, is a key intermediate used in organic synthesis, particularly for creating complex molecules in materials science and drug discovery.[1] This guide provides an in-depth analysis of the synthesis of this compound from 3-bromo-9H-carbazole, focusing on the comparative merits and mechanistic underpinnings of the two primary catalytic strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We present a detailed, field-proven protocol, explain the causal relationships behind experimental choices, and offer visual diagrams to clarify complex mechanisms and workflows, ensuring a reproducible and comprehensive understanding for the practicing scientist.

Introduction: The Strategic Importance of N-Arylcarbazoles

Carbazole derivatives are privileged structures renowned for their unique electronic and photophysical properties. When functionalized at the 9-position with an aryl group, these compounds become critical building blocks for hole-transport materials in Organic Light-Emitting Diodes (OLEDs), high-performance polymers, and pharmacologically active molecules.[2] The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between the secondary amine of the 3-bromo-9H-carbazole nitrogen and an activated p-tolyl group. This transformation, while conceptually simple, presents significant synthetic challenges that have been addressed through the evolution of transition-metal-catalyzed cross-coupling reactions. This guide will dissect the two most powerful methods for achieving this goal.

A Tale of Two Catalysts: Comparative Analysis of Synthetic Strategies

The choice of catalyst is the most critical decision in this synthesis, fundamentally dictating reaction conditions, substrate scope, and overall efficiency. The two dominant methodologies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Classic Approach: Ullmann Condensation

The Ullmann condensation is the traditional method for forming C-N bonds, utilizing a copper catalyst to couple an amine with an aryl halide.[3]

-

Mechanistic Insight: The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination releases the desired N-arylcarbazole product and regenerates the active Cu(I) catalyst.[4][5] Ligands, such as diamines or amino acids, are often crucial for stabilizing the copper catalyst and facilitating these steps.[6]

-

Experimental Causality: Historically, Ullmann reactions were notorious for requiring harsh conditions, often demanding temperatures exceeding 200°C, highly polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder.[3][6] These conditions were necessary to overcome the high activation energy of the C-X bond cleavage. Modern protocols have introduced soluble copper salts (e.g., CuI) and specialized ligands (e.g., 1,10-phenanthroline, L-proline) that allow the reaction to proceed under significantly milder conditions, often at temperatures around 110°C with only catalytic amounts of copper.[3][6][7]

-

Advantages & Limitations: The primary advantage of the Ullmann reaction is the low cost of copper. However, even with modern improvements, it often requires higher temperatures and longer reaction times than palladium-based systems and can have a more limited substrate scope.[3]

The Modern Powerhouse: Buchwald-Hartwig Amination

Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction revolutionized C-N bond formation, offering unprecedented scope and mildness.[8]

-

Mechanistic Insight: The Buchwald-Hartwig amination operates through a well-defined Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0)-ligand complex, forming a Pd(II) species.[8][9][10] The carbazole nitrogen then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[10][11]

-

Experimental Causality: The success of this reaction is critically dependent on the choice of phosphine ligand and base.

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[10] They serve multiple roles: stabilizing the monomeric Pd(0) species, promoting the rate-limiting oxidative addition step, and facilitating the final reductive elimination. The steric bulk of the ligand creates a specific coordination environment around the palladium that is conducive to the desired bond formation.

-

Base: A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the carbazole's N-H proton, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or weaker carbonate bases like Cs₂CO₃ for base-sensitive substrates.[12][13]

-

-

Advantages & Limitations: The Buchwald-Hartwig amination is highly versatile, tolerating a wide array of functional groups and generally proceeding under much milder conditions (from room temperature to ~110°C) than the Ullmann reaction.[8][11] Its primary limitation is the higher cost of the palladium catalyst and specialized ligands.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

Given its reliability, milder conditions, and broader functional group tolerance, the Buchwald-Hartwig amination is the recommended method for this synthesis. The following protocol is a robust, self-validating system designed for high yield and purity.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Role |

| 3-Bromo-9H-carbazole | 1592-95-6 | 246.10 g/mol | Starting Material |

| 4-Iodotoluene | 624-31-7 | 218.04 g/mol | Arylating Agent |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Catalyst Precursor |

| XPhos | 564483-18-7 | 476.66 g/mol | Ligand |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | Base |

| Toluene (Anhydrous) | 108-88-3 | 92.14 g/mol | Solvent |

Visualized Workflow: From Reagents to Product

Caption: Experimental workflow for the synthesis.

Step-by-Step Experimental Procedure

Note: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

-

Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-bromo-9H-carbazole (1.0 eq), 4-iodotoluene (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

-

Causality: Using a slight excess of the arylating agent ensures complete consumption of the starting carbazole. The base must be in stoichiometric excess to drive the deprotonation equilibrium. The catalyst and ligand are used in catalytic amounts.

-

-

Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.

-

Causality: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction.

-

-

Solvent Addition: Add anhydrous toluene via a syringe to achieve a concentration of approximately 0.1 M with respect to the 3-bromo-9H-carbazole.

-

Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously.

-

Causality: This temperature provides sufficient thermal energy to drive the catalytic cycle efficiently without causing significant solvent loss or degradation of the reagents.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting carbazole spot is consumed (typically 12-24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a solid.

Mechanistic Deep Dive: Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Buchwald-Hartwig Catalytic Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle.

Ullmann Condensation Catalytic Cycle

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9-(p-tolyl)-9H-carbazole is a substituted aromatic heterocyclic compound that has garnered significant interest as a versatile building block in the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, combined with the specific electronic properties imparted by the bromo and p-tolyl substituents, makes it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look into its synthesis, and an exploration of its current and potential applications, particularly in the development of advanced organic electronic materials.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These attributes are foundational to its utility in further chemical synthesis and material fabrication.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄BrN | [1][2][3] |

| Molecular Weight | 336.23 g/mol | [1][3] |

| CAS Number | 731016-44-7 | [1][3] |

| IUPAC Name | 3-bromo-9-(4-methylphenyl)carbazole | [2] |

| Appearance | White to light yellow solid/powder | [3][4] |

| Purity | Typically ≥97-98% (by GC) | [3] |

| Melting Point | 156-160 °C | [3] |

| Predicted XlogP | 6.1 | [2] |

Synthesis and Mechanistic Insights

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-9H-carbazole (Intermediate)

This step involves the selective electrophilic substitution on the electron-rich carbazole ring. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and minimizes the formation of hazardous byproducts like HBr gas. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the reaction and solubilizes the starting material.[1]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 9H-carbazole (1.0 equiv) and dissolve it in anhydrous DMF (approx. 6 mL per gram of carbazole).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of NBS (1.0-1.05 equiv) dissolved in a minimum amount of DMF dropwise over 30 minutes. The controlled addition and low temperature help manage the reaction exotherm and improve regioselectivity for the 3- and 6- positions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Pour the reaction mixture into a large volume of cold water to precipitate the crude product. Filter the resulting solid, wash thoroughly with water to remove DMF, and dry under vacuum. The crude 3-Bromo-9H-carbazole can be further purified by recrystallization from a suitable solvent like ethanol or chloroform to yield the pure intermediate.[1]

Step 2: Synthesis of this compound

The second step is the formation of the C-N bond between the carbazole nitrogen and the p-tolyl ring. This can be achieved via several cross-coupling methodologies. The Ullmann condensation is a classic, copper-catalyzed method for this type of N-arylation.[5][6] Alternatively, the more modern Buchwald-Hartwig amination, a palladium-catalyzed reaction, offers milder conditions and often broader substrate scope.[7][8][9] The Ullmann approach is presented here as a robust and well-established method.

Experimental Protocol (Ullmann Condensation):

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Bromo-9H-carbazole (1.0 equiv), p-iodotoluene (1.2-1.5 equiv), copper(I) iodide (CuI, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Solvent and Ligand: Add a high-boiling point, anhydrous solvent like DMF or toluene. In modern Ullmann reactions, the addition of a ligand, such as N,N-dimethylglycine or a diamine, can significantly improve reaction rates and yields by solubilizing the copper catalyst and facilitating the catalytic cycle.[10][11]

-

Reaction: Heat the reaction mixture with vigorous stirring to 90-140 °C. The optimal temperature depends on the solvent and specific reagents used. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the copper salts and base. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. While a complete, published dataset is elusive, the following represents expected and reported analytical data.

| Analysis Method | Expected/Reported Data |

| ¹³C NMR | Expected signals would correspond to the 19 unique carbon atoms in the molecule, with shifts influenced by the bromine and the tolyl group. A publicly available spectrum confirms these distinct signals. |

| Mass Spec (MS) | Predicted [M+H]⁺: 336.0382. The spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), showing two major peaks at m/z 336 and 338.[2] |

| ¹H NMR | Protons on the carbazole and tolyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methyl group (CH₃) of the p-tolyl substituent would be expected in the upfield region (typically δ 2.4-2.6 ppm). The integration of these signals would correspond to the 14 protons of the molecule. |

Applications in Research and Development

The primary value of this compound lies in its role as a key intermediate for synthesizing more complex, functional molecules.

Materials Science: OLEDs

The carbazole moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its high thermal stability and excellent hole-transporting properties.[3][12] The bromine atom on the this compound structure serves as a versatile synthetic handle. It allows for the attachment of other functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).[3]

This "functionalization" is critical for:

-

Tuning Electronic Properties: Attaching electron-donating or electron-withdrawing groups to the carbazole core allows for precise control over the HOMO/LUMO energy levels of the final material.

-

Developing Host Materials: Carbazole derivatives are frequently used to create host materials for phosphorescent emitters, particularly for challenging blue OLEDs.[13]

-

Building Bipolar Materials: By coupling the brominated carbazole with an electron-accepting moiety, researchers can synthesize bipolar host materials that facilitate balanced electron and hole transport, leading to higher device efficiency.

Drug Development and Medicinal Chemistry

The carbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer and neuroprotective effects.[14][15] While specific applications of this compound in drug development are not extensively documented, its utility is inferred from its role as a building block.[4] The bromo-functional group enables synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents at the 3-position, which is crucial in the lead optimization phase of drug discovery.

Conclusion

This compound is a well-defined organic compound whose value is realized through its synthetic versatility. Its robust two-step synthesis, leveraging fundamental organic reactions, provides access to a key intermediate for advanced materials. For researchers in materials science, it is a critical building block for engineering the next generation of OLEDs and other organic electronics. For medicinal chemists, it represents a functionalized scaffold with the potential to be elaborated into novel therapeutic agents. The continued exploration of this and similar carbazole derivatives will undoubtedly fuel further innovation in both of these critical scientific fields.

References

- 1. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]

- 2. PubChemLite - this compound (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 3. myuchem.com [myuchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 11. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-9-(p-tolyl)-9H-carbazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-9-(p-tolyl)-9H-carbazole. A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Consequently, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. We delve into the molecular factors governing the solubility of carbazole derivatives and present a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary for their work with this and similar compounds.

Introduction: The Significance of Solubility for this compound

This compound is a carbazole derivative with significant potential in various fields, including organic electronics and pharmaceutical research, owing to the unique electronic and photophysical properties of the carbazole moiety.[1] The solubility of this compound is a critical physical property that dictates its utility in a wide range of applications, from solution-based processing of organic light-emitting diodes (OLEDs) to formulation development in medicinal chemistry. Understanding and quantifying the solubility of this compound in common organic solvents is paramount for:

-

Reaction Chemistry: Ensuring efficient and homogeneous reaction conditions for further chemical modifications.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic purification.

-

Material Processing: Facilitating the formation of uniform thin films for electronic devices.

-

Pharmaceutical Formulation: Developing suitable delivery systems for potential therapeutic applications.

This guide will address the current gap in publicly available quantitative solubility data by providing a comprehensive approach to understanding and determining the solubility of this important compound.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. Several key features of the molecule play a crucial role in its interaction with different solvents:

-

Carbazole Core: The large, rigid, and aromatic carbazole ring system is inherently nonpolar and hydrophobic, suggesting poor solubility in polar, protic solvents like water.[2]

-

Bromine Substituent: The presence of a bromine atom introduces a degree of polarity and can participate in halogen bonding, potentially enhancing solubility in certain polar and nonpolar solvents.[3]

-

p-Tolyl Group: The tolyl group is a nonpolar, aromatic substituent that contributes to the overall hydrophobic character of the molecule. Alkyl groups on aromatic rings can, however, sometimes disrupt crystal packing and slightly increase solubility in organic solvents.[3]

The interplay of these structural elements dictates the overall solubility profile of the molecule. A diagram illustrating these key molecular features is provided below.

Figure 1: Key molecular features of this compound influencing its solubility.

Predicted Solubility in Common Organic Solvents

While specific quantitative data is unavailable, we can predict the qualitative solubility of this compound in various common organic solvents based on the principle of "like dissolves like" and the known solubility of similar carbazole derivatives.[2][4][5] The large, nonpolar carbazole core is expected to dominate its solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can interact favorably with the polarizable aromatic system and the bromine substituent. DMF, in particular, is known to be a good solvent for carbazoles.[6][7] |

| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to Low | Toluene, being aromatic, is likely to be a better solvent than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions. |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The large nonpolar surface area of the molecule and the lack of significant hydrogen bonding sites lead to poor interactions with protic solvents. It is expected to be virtually insoluble in water.[8][9] |

Experimental Protocol for Solubility Determination: An Isothermal Saturation Method

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the principle of isothermal saturation, a reliable and widely used technique.[10]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Sealed vials or flasks with magnetic stir bars

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Figure 2: Experimental workflow for the determination of solubility by the isothermal saturation method.

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a constant value.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument.

-

UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) and determine the concentration using a previously established calibration curve.

-

HPLC: Inject a known volume of the diluted sample and determine the concentration based on the peak area and a calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for understanding and determining this crucial physical property. By considering the molecular structure and the principles of solubility, researchers can make informed predictions about its behavior in various organic solvents. The detailed experimental protocol provided herein offers a reliable method for obtaining accurate quantitative solubility data, which is essential for the successful application of this compound in research and development.

References

- 1. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Safe Handling, Risk Mitigation, and Emergency Preparedness

An In-Depth Technical Guide to the Health and Safety of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author's Note: This guide addresses the health and safety profile of this compound (CAS No. 731016-44-7). Due to the limited availability of comprehensive toxicological data for this specific molecule, this document synthesizes established safety protocols for the parent compound, 3-Bromo-9H-carbazole (CAS No. 1592-95-6), which shares the core hazardous moiety. This approach, known as "read-across," is a standard practice in chemical safety assessment to infer hazards and establish conservative, protective handling procedures. All recommendations are grounded in authoritative safety data sheets (SDS) and best practices for laboratory safety.

Chemical Identification and Physical Properties

This compound is a solid organic compound, often appearing as a white to light yellow powder or crystal.[1] Understanding its basic properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | TCI Chemicals[1] |

| CAS Number | 731016-44-7 | TCI Chemicals[1] |

| Molecular Formula | C₁₉H₁₄BrN | Inferred |

| Appearance | White to Light yellow powder to crystal | TCI Chemicals[1] |

| Melting Point | 158 °C - 160 °C | TCI Chemicals[1], LabSolutions[2] |

| Purity | >97.0% (GC) | TCI Chemicals[1] |

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3][4] The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07[2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07[2] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07[4] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | GHS07[4][5] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Toxicological Profile and Health Effects

While specific LD50/LC50 data for this compound is not available, the known effects of the parent compound, 3-Bromo-9H-carbazole, provide a reliable basis for risk assessment.[6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Inhaling the dust can cause respiratory tract irritation.[3][6] The causality stems from the particulate nature of the compound and its chemical reactivity with the moist surfaces of the respiratory system.

-

Skin Contact: Direct contact causes skin irritation.[3][6] Prolonged or repeated exposure may lead to dermatitis. It may be harmful if absorbed through the skin.[6]

-

Eye Contact: The compound is a serious eye irritant, causing redness, pain, and potential damage if not promptly addressed.[3][6]

-

Ingestion: It is considered harmful if swallowed and may cause irritation of the digestive tract.[5][6]

-

Chronic Exposure & Carcinogenicity: There is no data available to classify the compound regarding long-term chronic effects or its potential as a carcinogen.[4][6] In the absence of data, it is prudent to minimize exposure.

First-Aid and Emergency Response Protocol

Immediate and appropriate first aid is critical to mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.[6]

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the individual from the exposure area to fresh air immediately.[5][6] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6] 3. Seek immediate medical attention.[3][5] |

| Skin Contact | 1. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[3][6] 2. Remove all contaminated clothing and shoes while flushing.[6] 3. If skin irritation persists, seek medical attention.[3] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3][6] 2. Remove contact lenses if present and easy to do.[3][5] 3. Seek immediate medical attention.[3][6] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[5][6] 3. If the person is conscious, have them drink plenty of water. 4. Seek immediate medical attention.[6] |

Note to Physician: Treat symptomatically and supportively.[6]

Safe Laboratory Handling and Engineering Controls

The cornerstone of safety is preventing exposure. This is achieved through a combination of robust engineering controls and meticulous laboratory practices.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area, specifically a certified chemical fume hood.[5][7] This is non-negotiable and serves to contain the solid particulates and prevent inhalation. The laboratory must also be equipped with an easily accessible eyewash station and safety shower.[6]

Handling Protocols

-

Preparation: Before handling, ensure all required Personal Protective Equipment (PPE) is donned correctly. Read the Safety Data Sheet and this guide thoroughly.

-

Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

-

Transfers: Use appropriate tools (spatulas) to handle the solid. Avoid actions that could create dust, such as dropping or vigorous scraping.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the laboratory area.[8]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

Caption: A workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[7]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[5][9] A face shield should be worn over goggles if there is a significant risk of splashing.[7][9] | Protects against eye irritation from airborne dust or splashes.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use.[5][7] A flame-resistant lab coat is required to prevent skin contact.[7][9] | Prevents skin irritation and potential absorption of the compound.[7] Contaminated clothing must be removed and washed before reuse.[1][8] |

| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood.[7] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (N99/P2) should be used.[5][6] | Minimizes the inhalation of irritating dust particles.[7] |

Accidental Release and Spill Management

Prompt and correct response to a spill is essential to prevent wider contamination and exposure.

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control: Prevent further spread of the spill if it is safe to do so.

-

Cleanup:

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Considerations

Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.

-

Classification: This compound must be treated as hazardous waste. Waste generators must consult US EPA guidelines (40 CFR Parts 261.3) or relevant state and local regulations to ensure complete and accurate classification.[6]

-

Procedure: Dispose of the compound and any contaminated materials (e.g., weighing papers, gloves, cleaning supplies) in a designated and properly labeled hazardous waste container.[3][8] The container should be sent to an approved waste disposal plant.[3] Do not dispose of it down the drain or in general trash.[4]

References

- 1. This compound | 731016-44-7 | TCI EUROPE N.V. [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. 3-Bromo-9H-carbazole - Safety Data Sheet [chemicalbook.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

Methodological & Application

Ullmann condensation for 3-Bromo-9-(p-tolyl)-9H-carbazole synthesis

An In-Depth Guide to the Synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole via Ullmann Condensation

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of this compound. This synthesis is a representative example of modern N-arylation strategies, employing a two-step sequence involving the initial bromination of carbazole followed by a ligand-accelerated Ullmann condensation. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule, this compound, is efficiently achieved through a two-stage process. This strategy isolates the complexities of regioselective halogenation from the subsequent C-N bond formation, allowing for greater control and purification at each stage.

-

Step 1: Regioselective Bromination. The synthesis begins with the electrophilic bromination of the carbazole scaffold. The primary objective is to selectively install a bromine atom at the C-3 position, yielding the key intermediate, 3-Bromo-9H-carbazole.

-

Step 2: Ullmann Condensation. The synthesized 3-Bromo-9H-carbazole is then coupled with a suitable aryl partner, 4-iodotoluene, via a copper-catalyzed Ullmann N-arylation reaction to form the final product.

Caption: High-level synthetic workflow.

Part I: Synthesis of the Precursor, 3-Bromo-9H-carbazole

Principle of the Reaction

The synthesis of 3-Bromo-9H-carbazole is achieved via an electrophilic aromatic substitution. Carbazole is an electron-rich aromatic system, susceptible to halogenation. The use of N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like dimethylformamide (DMF) provides excellent regioselectivity for the 3- and 6-positions. By controlling the stoichiometry, monosubstitution is favored.[1]

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve carbazole (10.0 g, 59.8 mmol) in 100 mL of dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0°C using an ice-water bath. In a separate beaker, dissolve N-bromosuccinimide (NBS) (10.7 g, 60.1 mmol, 1.01 eq) in 50 mL of DMF. Add this NBS solution dropwise to the stirred carbazole solution over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.[2]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:6 v/v). The disappearance of the carbazole spot indicates completion.

-

Workup and Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water. A cream-colored precipitate will form.[3] Stir the suspension for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with distilled water (3 x 100 mL). Dissolve the crude solid in a minimal amount of hot ethyl acetate, dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol or a chloroform/hexane mixture to yield 3-Bromo-9H-carbazole as fine white crystals.[1][3]

Summary of Reagents and Conditions

| Parameter | Value | Rationale / Notes |

| Starting Material | Carbazole | Electron-rich heterocycle. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine (Br+) with good regioselectivity. |

| Stoichiometry | ~1.01 eq of NBS | A slight excess ensures complete consumption of carbazole, minimizing purification challenges. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that dissolves both reactants and facilitates the reaction.[3] |

| Temperature | 0°C then Room Temp. | Initial cooling controls the exothermic reaction and prevents over-bromination (e.g., 3,6-dibromocarbazole).[2][3] |

| Reaction Time | 3-4 hours | Typically sufficient for full conversion. Monitor by TLC. |

| Typical Yield | 70-85% | Yield after purification. Varies based on recrystallization efficiency.[1] |

Part II: Ullmann Condensation for C-N Bond Formation

Mechanistic Insight

The Ullmann condensation is a copper-catalyzed cross-coupling reaction.[4] While historically requiring harsh conditions, the advent of ligand-accelerated protocols has made it a highly versatile method for N-arylation.[5][6] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

-

Deprotonation & Ligand Exchange: The base deprotonates the carbazole N-H. The resulting carbazolide anion displaces a halide on the ligand-bound Cu(I) catalyst to form a copper(I) amide intermediate.

-

Oxidative Addition: The aryl halide (4-iodotoluene) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy copper(III) intermediate.[7]

-

Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forging the desired C-N bond to release the this compound product and regenerating the active Cu(I) catalyst.[7]

Caption: Proposed mechanism for the Ullmann N-arylation.

Detailed Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-Bromo-9H-carbazole (1.23 g, 5.0 mmol, 1.0 eq), copper(I) iodide (CuI) (95 mg, 0.25 mmol, 5 mol%), and L-proline (115 mg, 1.0 mmol, 20 mol%).[8]

-

Addition of Reagents: Add potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 eq) and 4-iodotoluene (1.31 g, 6.0 mmol, 1.2 eq).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 90-110°C and stir vigorously.[8][9]

-

Monitoring: The reaction is typically complete within 24 hours. Monitor progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and 100 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the pure this compound.

Summary of Reagents and Conditions

| Parameter | Value | Rationale / Notes |

| Substrate | 3-Bromo-9H-carbazole | The N-H nucleophile. |

| Aryl Partner | 4-Iodotoluene | Aryl iodides are more reactive than bromides in Ullmann couplings.[5] |

| Catalyst | Copper(I) Iodide (CuI) | A common, effective, and economical copper(I) source.[6] 5 mol% is a typical catalytic loading. |

| Ligand | L-Proline | An inexpensive amino acid that acts as an efficient ligand, accelerating the reaction and allowing for milder conditions.[8][10] |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the carbazole N-H. Cs₂CO₃ is an alternative that can sometimes improve yields.[11] |

| Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling polar aprotic solvent required to dissolve reagents and facilitate the reaction at elevated temperatures.[8] |

| Temperature | 90-110°C | Significantly milder than classic Ullmann conditions (>200°C) due to the use of a ligand.[4][9] |

| Typical Yield | 75-90% | Dependent on reaction efficiency and purification. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficiently anhydrous conditions.3. Ineffective base.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI.[12]2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[11]4. Increase the temperature in 10°C increments, up to 130°C. |

| Formation of Side Products | 1. Homo-coupling of 4-iodotoluene.2. Degradation of starting materials or product. | 1. Ensure a robust inert atmosphere. Use a slight excess of the carbazole if this persists.2. Lower the reaction temperature and/or shorten the reaction time. Confirm completion by TLC to avoid prolonged heating. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Poor mixing/solubility. | 1. Extend the reaction time to 36 or 48 hours.2. Ensure vigorous stirring. If solubility is an issue, a different solvent like DMF or Dioxane could be trialed. |

References

- 1. echemi.com [echemi.com]

- 2. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]

- 3. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: 3-Bromo-9-(p-tolyl)-9H-carbazole in the Development of Advanced OLED Host Materials

Abstract